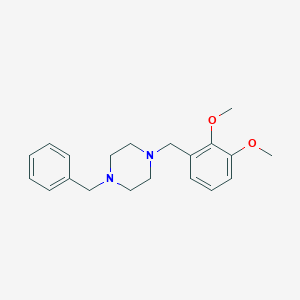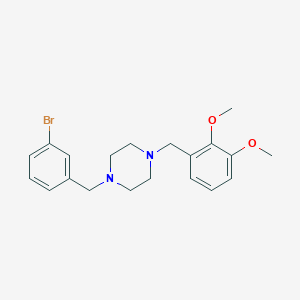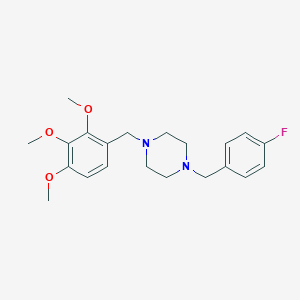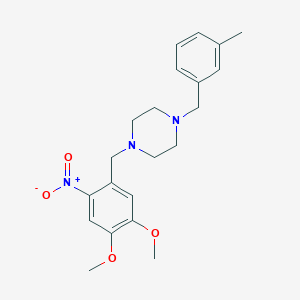
1-(4,5-Dimethoxy-2-nitrobenzyl)-4-(3-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dimethoxy-2-nitrobenzyl)-4-(3-methylbenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4,5-dimethoxy-2-nitro-benzyl group and a 3-methyl-benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dimethoxy-2-nitrobenzyl)-4-(3-methylbenzyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Substitution reactions: The piperazine ring is then subjected to nucleophilic substitution reactions to introduce the 4,5-dimethoxy-2-nitro-benzyl and 3-methyl-benzyl groups. Common reagents for these reactions include alkyl halides and appropriate bases.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4,5-Dimethoxy-2-nitrobenzyl)-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, strong bases like sodium hydride (NaH).
Major Products:
Oxidation: Amino derivatives.
Reduction: Nitro derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(4,5-Dimethoxy-2-nitrobenzyl)-4-(3-methylbenzyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4,5-Dimethoxy-2-nitrobenzyl)-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4,5-Dimethoxy-2-nitrobenzyl)-4-(3-methylbenzyl)piperazine can be compared with other piperazine derivatives, such as:
- 1-(4-Methoxybenzyl)-4-(3-methylbenzyl)-piperazine
- 1-(4,5-Dimethoxy-2-nitrobenzyl)-4-benzyl-piperazine
These compounds share similar structural features but differ in the nature and position of substituents on the piperazine ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H27N3O4 |
|---|---|
Peso molecular |
385.5g/mol |
Nombre IUPAC |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H27N3O4/c1-16-5-4-6-17(11-16)14-22-7-9-23(10-8-22)15-18-12-20(27-2)21(28-3)13-19(18)24(25)26/h4-6,11-13H,7-10,14-15H2,1-3H3 |
Clave InChI |
NUMJNKJLWDOYJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
SMILES canónico |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B442241.png)
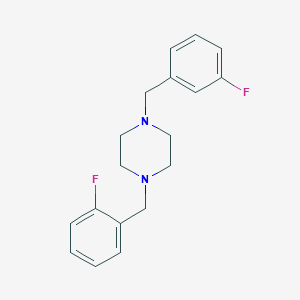
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B442253.png)
![3,3-dimethyl-10-propionyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442254.png)
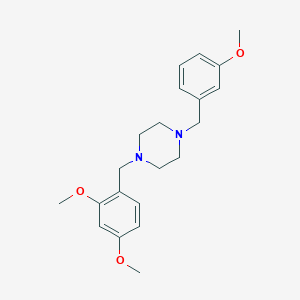
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B442256.png)
![10-acetyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442261.png)
![1-(2,5-Dimethoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B442262.png)
![1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B442264.png)
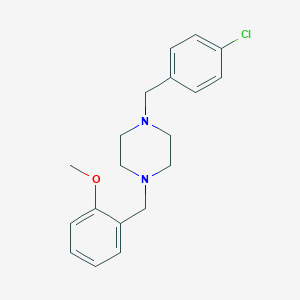
![Methyl4-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}phenylsulfide](/img/structure/B442266.png)
